



Spectroscopic Properties of 2'-O,4'-C-Methyleneguanosine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	2'-O,4'-C-Methyleneguanosine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of **2'-O,4'-C-Methyleneguanosine**, a conformationally restricted nucleic acid analog of significant interest in the development of therapeutic oligonucleotides. Due to the scarcity of publicly available data on the isolated monomer, this guide presents expected spectroscopic characteristics based on studies of oligonucleotides incorporating 2',4'-Bridged Nucleic Acids (BNAs) and data from the parent nucleoside, guanosine.

Introduction to 2'-O,4'-C-Methyleneguanosine

2'-O,4'-C-Methyleneguanosine is a modified nucleoside characterized by a methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint locks the sugar moiety into an N-type conformation, which is prevalent in A-form RNA duplexes. This pre-organization of the sugar conformation leads to enhanced binding affinity and stability when incorporated into oligonucleotides, making it a valuable tool for antisense and antigene technologies. Oligonucleotides containing these modifications, often referred to as 2',4'-BNAs, exhibit significantly increased thermal stability when hybridized to complementary RNA strands.

Spectroscopic Data Summary



The following tables summarize the expected and representative spectroscopic data for **2'-O,4'-C-Methyleneguanosine**. It is important to note that specific experimental data for the isolated monomer is limited in the literature. Therefore, data for the parent compound, guanosine, is provided for comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

No specific NMR data for **2'-O,4'-C-Methyleneguanosine** was found in the search results. The following table provides ¹H NMR data for the parent molecule, Guanosine, for reference.

Proton	Chemical Shift (δ) in ppm (D ₂ O)
H-8	7.99
H-1'	5.90
H-2'	4.40
H-3'	4.23
H-4'	4.22
H-5'a	3.87
H-5'b	3.82

Reference Compound: Guanosine. Data obtained from publicly available databases.

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compound	Solvent	λmax (nm)
Guanosine (representative)	Water (pH 7)	~253, ~277 (shoulder)
2'-O,4'-C-Methyleneguanosine (expected)	Water	~253-255

The UV-Vis spectrum of **2'-O,4'-C-Methyleneguanosine** is expected to be very similar to that of guanosine, as the chromophore (the guanine base) is unaltered.



Table 3: Circular Dichroism (CD) Spectroscopy Data

Specific CD data for the **2'-O,4'-C-Methyleneguanosine** monomer is not available. The data below describes the typical CD spectral features of oligonucleotides containing 2',4'-BNA modifications, which adopt an A-form helical structure.

Structure Type	Positive Peak (nm)	Negative Peak (nm)	Crossover (nm)
A-form duplex (characteristic of 2',4'- BNA modified oligonucleotides)	~260-265	~210	~225

Studies on oligonucleotides containing 2',4'-BNA monomers indicate that they induce an A-form helical geometry, similar to natural RNA duplexes.[2]

Table 4: Mass Spectrometry (MS) Data

Property	Value
Molecular Formula	C11H13N5O5
Monoisotopic Mass	295.0917 g/mol
Ionization Mode	ESI-MS (Positive or Negative)

The provided mass is the theoretical exact mass. Experimental values may vary slightly based on instrumentation and ionization method.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments applicable to the characterization of **2'-O,4'-C-Methyleneguanosine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and conformation of the molecule in solution.

Methodology:



- Sample Preparation: Dissolve 1-5 mg of the purified 2'-O,4'-C-Methyleneguanosine in 0.5-0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- Data Acquisition:
 - Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton signals.
 - Acquire a 1D ¹³C NMR spectrum to identify the carbon signals.
 - Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings for complete structural assignment.
- Data Analysis: Process the spectra using appropriate software. Chemical shifts are typically referenced to an internal standard (e.g., TMS or the residual solvent peak).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maximum (\lambda max) and molar absorptivity.

Methodology:

- Sample Preparation: Prepare a stock solution of **2'-O,4'-C-Methyleneguanosine** of known concentration in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). Prepare a series of dilutions from the stock solution.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Record a baseline spectrum using the buffer solution.
 - Measure the absorbance of each dilution over a wavelength range of 200-400 nm.



 Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and I is the path length of the cuvette.

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the chiroptical properties and infer the conformation of the sugar moiety and its influence on the overall structure, particularly when incorporated into an oligonucleotide.

Methodology:

- Sample Preparation: Prepare a solution of the sample (either the monomer or an oligonucleotide containing it) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2) to a final concentration of approximately 4 μM.
- Instrumentation: Use a CD spectropolarimeter.
- Data Acquisition:
 - Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20 °C).
 - Multiple scans are typically averaged to improve the signal-to-noise ratio.
 - A spectrum of the buffer alone is recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum, plotted as ellipticity (in millidegrees) versus wavelength, provides information about the secondary structure. For oligonucleotides containing 2'-O,4'-C-Methyleneguanosine, a spectrum with a positive peak around 260-265 nm and a negative peak around 210 nm is indicative of an A-form helix.[2]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the molecule.

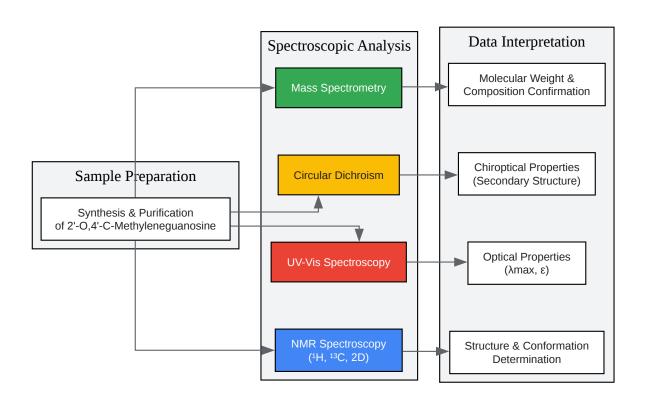
Methodology:



- Sample Preparation: Dissolve a small amount of the sample in a solvent compatible with the ionization source (e.g., a mixture of water and acetonitrile for Electrospray Ionization ESI).
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI).
- Data Acquisition:
 - Infuse the sample solution into the mass spectrometer.
 - Acquire mass spectra in either positive or negative ion mode. The choice of mode will depend on the propensity of the molecule to gain or lose a proton.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻). Compare the experimentally observed mass with the theoretically calculated exact mass to confirm the identity and purity of the compound.

Visualizations Experimental Workflow for Spectroscopic Characterization





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